5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride
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Overview
Description
5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H19ClO2S and a molecular weight of 238.77 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride typically involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield the corresponding sulfonamide, while reacting with an alcohol would produce the sulfonate ester .
Scientific Research Applications
5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanesulfonyl chloride: Similar in structure but lacks the methyl and isopropyl groups.
Adamantane-1-sulfonyl chloride: Contains an adamantane ring instead of a cyclohexane ring.
Cyclopropanesulfonyl chloride, 2,2-dimethyl-: Features a cyclopropane ring with two methyl groups.
Uniqueness
5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical reactivity and properties compared to its analogs .
Properties
CAS No. |
1248068-68-9 |
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Molecular Formula |
C10H19ClO2S |
Molecular Weight |
238.78 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO2S/c1-7(2)9-5-4-8(3)6-10(9)14(11,12)13/h7-10H,4-6H2,1-3H3 |
InChI Key |
UISNFRGVVCUVAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)S(=O)(=O)Cl)C(C)C |
Purity |
95 |
Origin of Product |
United States |
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